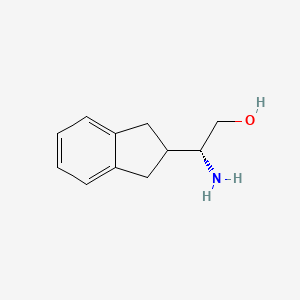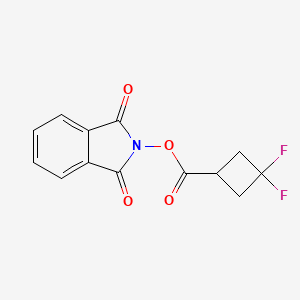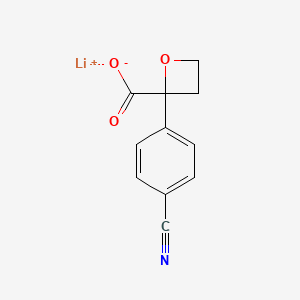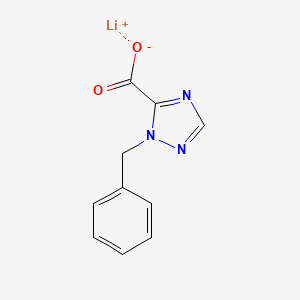
lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a lithium ion, a benzyl group, and a carboxylate group attached to the triazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1-benzyl-1H-1,2,4-triazole-5-carboxylic acid with a lithium salt. One common method is to dissolve the triazole carboxylic acid in a suitable solvent, such as methanol or ethanol, and then add lithium hydroxide or lithium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
化学反应分析
Types of Reactions
Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
科学研究应用
Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of other complex molecules and materials
作用机制
The mechanism of action of lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its stability and reactivity. Additionally, the benzyl group can interact with biological membranes, potentially affecting cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical reactions .
相似化合物的比较
Similar Compounds
1-Benzyl-1H-1,2,4-triazole-5-carboxylic acid: Lacks the lithium ion but has similar structural features.
1-Benzyl-1H-1,2,3-triazole-4-carboxylate: Differs in the position of the nitrogen atoms in the triazole ring.
1-Benzyl-1H-1,2,4-triazole-3-carboxylate: Similar structure but with the carboxylate group in a different position
Uniqueness
Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the lithium ion, which can enhance its reactivity and stability. This makes it a valuable compound for various applications, particularly in coordination chemistry and catalysis .
属性
分子式 |
C10H8LiN3O2 |
|---|---|
分子量 |
209.2 g/mol |
IUPAC 名称 |
lithium;2-benzyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H9N3O2.Li/c14-10(15)9-11-7-12-13(9)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,14,15);/q;+1/p-1 |
InChI 键 |
XRTYXCQLHAHDML-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CC=C(C=C1)CN2C(=NC=N2)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


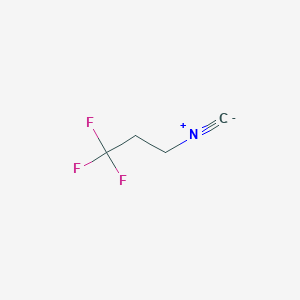
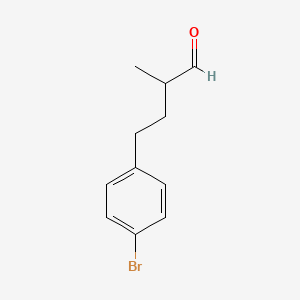
![9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B13580017.png)
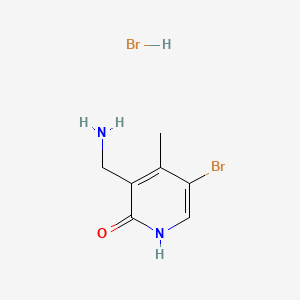
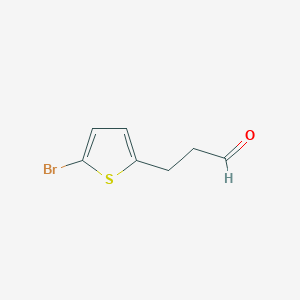
![N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)
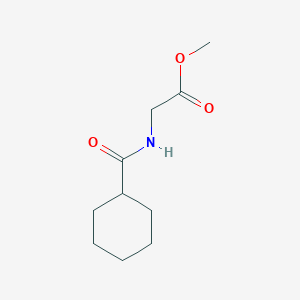

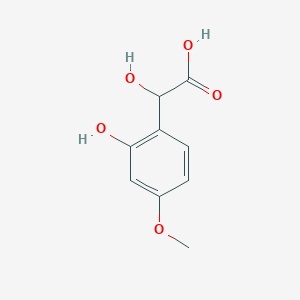
![1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanaminehydrochloride](/img/structure/B13580038.png)
